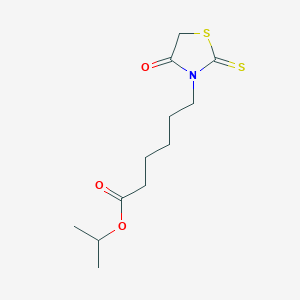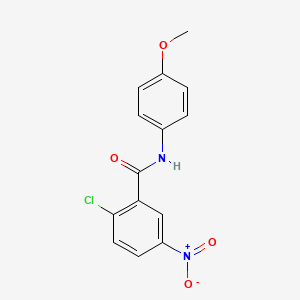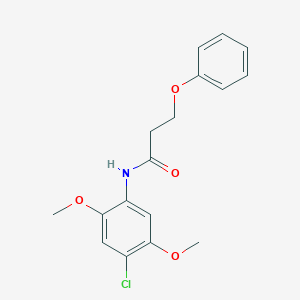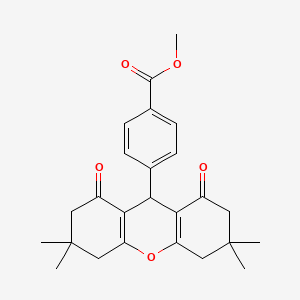
Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate is a compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties .
Vorbereitungsmethoden
The synthesis of Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate involves several steps. One common method includes the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form a thiazolidine ring. Industrial production methods often employ green chemistry approaches, such as using eco-friendly solvents and catalysts to improve yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Due to its anti-inflammatory and neuroprotective properties, it is being investigated for the treatment of various diseases, including neurodegenerative disorders.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like aldose reductase, which plays a role in diabetic complications. The compound binds to the active site of the enzyme, preventing its activity and thereby reducing the formation of harmful sugar alcohols . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate can be compared with other thiazolidine derivatives, such as:
Thiazolidin-4-one: Known for its anticancer and antimicrobial activities.
Thiazolidin-2,4-dione: Used in the treatment of diabetes due to its ability to activate peroxisome proliferator-activated receptors (PPARs).
Thiazolidin-3-one: Exhibits anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it possesses, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H19NO3S2 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
propan-2-yl 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoate |
InChI |
InChI=1S/C12H19NO3S2/c1-9(2)16-11(15)6-4-3-5-7-13-10(14)8-18-12(13)17/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
CWNGBTGCIHBIHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCCCCN1C(=O)CSC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pentyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11688479.png)
![Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11688480.png)

![3-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11688491.png)
![(5Z)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688496.png)

![5-Nitro-2-(4-{6-[4-(5-nitro-1,3-dioxoisoindol-2-YL)phenyl]-2-phenylpyrimidin-4-YL}phenyl)isoindole-1,3-dione](/img/structure/B11688514.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11688515.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688531.png)

![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11688547.png)
